Deuteriosulfanylmethane

Description

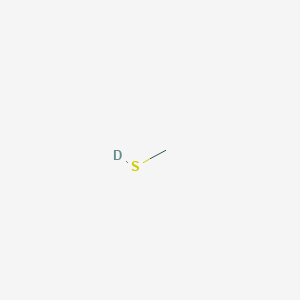

Structure

3D Structure

Propriétés

IUPAC Name |

deuteriosulfanylmethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4S/c1-2/h2H,1H3/i/hD | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDPWZHWYPCBBB-DYCDLGHISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584332 | |

| Record name | Methane(~2~H)thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

49.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16978-68-0 | |

| Record name | Methane(~2~H)thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16978-68-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for Deuteriosulfanylmethane Synthesis and Isotopic Labeling

Strategies for Selective Deuteration in Organosulfur Compounds

The selective introduction of deuterium (B1214612) into a molecule as small as methanethiol (B179389) requires precise control over reaction conditions and reagents. The two primary sites for deuteration in methanethiol are the carbon center of the methyl group and the sulfur-hydrogen bond of the sulfhydryl group.

Targeted Deuterium Incorporation at Carbon Centers

Achieving deuteration specifically at the methyl group (CD₃SH) is a key objective for many applications. Photocatalysis has emerged as a powerful technique for the highly regioselective deuteration of C(sp³)-H bonds adjacent to a sulfur atom. chemrxiv.org Research has demonstrated that organic photocatalysts, such as thioxanthone or anthraquinone (B42736) derivatives, can effectively facilitate hydrogen-deuterium (H/D) exchange at the alpha-thio position using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. chemrxiv.org This method is particularly noteworthy for its high regioselectivity, as it avoids deuterium incorporation at other potentially reactive sites. chemrxiv.org

Another approach involves the use of deuterated methylating agents in the synthesis of methanethiol. While effective, this method can be limited by the high cost of reagents like iodomethane-d₃ (CD₃I) or dimethyl-d₆ sulfate (B86663) ((CD₃)₂SO₄).

Site-Specific Deuteration at the Sulfhydryl Group

Deuteration of the sulfhydryl group to yield CH₃SD is generally more straightforward due to the acidic nature of the thiol proton. Simple acid-base exchange reactions with a deuterium source like D₂O can readily replace the protium (B1232500) atom of the sulfhydryl group with a deuterium atom. nih.gov The efficiency of this exchange is often dependent on the pH of the solution. nih.gov

Catalytic and Exchange-Based Deuteration Techniques

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of deuteration reactions. Both homogeneous and heterogeneous catalytic systems have been developed for the synthesis and deuteration of organosulfur compounds.

Homogeneous Catalysis for Deuterium Exchange

Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity under mild reaction conditions. Iridium-based complexes are among the most widely used homogeneous catalysts for hydrogen-deuterium exchange (H/D exchange) reactions. nih.govsnnu.edu.cn These catalysts can activate C-H bonds, facilitating the exchange with a deuterium source. nih.gov For instance, iridium complexes have been successfully employed for the ortho-deuteration of various aromatic compounds. nih.govsnnu.edu.cn

Ruthenium pincer complexes have also demonstrated remarkable activity in H/D exchange reactions. acs.orgnih.gov The addition of a thiol as a co-catalyst can significantly accelerate the rate of deuterium labeling of H₂ with D₂O. acs.orgnih.gov This synergistic effect is attributed to the formation of a transient cooperative ligand that facilitates the catalytic cycle. acs.org Manganese and iron pincer complexes have also been reported for the regioselective deuteration of alcohols in D₂O, highlighting the potential of earth-abundant metals in homogeneous catalysis. rsc.org

| Catalyst System | Substrate Type | Deuterium Source | Key Findings |

| Iridium Complexes | Aryl ketones, Acetanilides | D₂O | High efficiency for ortho-deuteration. nih.govsnnu.edu.cn |

| Ruthenium Pincer Complex with Thiol Co-catalyst | Alkenes | D₂O/H₂ | Thiol addition significantly accelerates H/D exchange. acs.orgnih.gov |

| Manganese/Iron Pincer Complexes | Primary & Secondary Alcohols | D₂O | Regioselective deuteration at α and/or β positions. rsc.org |

Heterogeneous Catalysis in Deuteriosulfanylmethane Synthesis

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of ease of separation and reusability. In the context of methanethiol synthesis, alkali-promoted molybdenum disulfide (MoS₂) catalysts have been investigated. researchgate.net For example, potassium-promoted MoS₂ has been shown to be an active catalyst for the synthesis of methanethiol from synthesis gas (CO/H₂) and H₂S. researchgate.net The alkali promoter enhances both the conversion rate of CO and the selectivity towards methanethiol. researchgate.net Further studies have shown that alkali sulfides themselves can be active sites for methanethiol formation. researchgate.net

The synthesis of methanethiol from carbon disulfide (CS₂) has also been studied using Ni-, Co-, or K-modified MoS₂/SiO₂ catalysts. researchgate.net The addition of cobalt or nickel accelerates the reaction, allowing for the formation of methanethiol under milder conditions. researchgate.net

Palladium on carbon (Pd/C) is another widely used heterogeneous catalyst for H/D exchange reactions. researchgate.net It has been shown to be efficient for the regioselective deuteration at the benzylic position of various compounds using D₂O. researchgate.net More recently, nanostructured iron catalysts derived from biomass have been developed for the scalable and selective deuteration of (hetero)arenes using D₂O. nih.gov Supported iridium nanoparticles have also emerged as a novel system for the site-selective deuteration of arenes and heteroarenes. chemrxiv.org

| Catalyst | Reactants | Key Features |

| Alkali-promoted MoS₂ | CO/H₂/H₂S | Enhanced CO conversion and CH₃SH selectivity. researchgate.net |

| Ni- or Co-modified MoS₂/SiO₂ | CS₂/H₂ | Accelerated reaction rates under milder conditions. researchgate.net |

| Pd/C | Various organics | Efficient and regioselective H-D exchange. researchgate.net |

| Biomass-derived Iron Nanocatalyst | (Hetero)arenes | Scalable, selective deuteration with D₂O. nih.gov |

| Supported Iridium Nanoparticles | (Hetero)arenes | High chemo- and regioselectivity under mild conditions. chemrxiv.org |

Challenges and Innovations in Isotopic Purity and Regioselectivity

A primary challenge in the synthesis of deuterated compounds is achieving high isotopic purity, meaning a high percentage of the desired isotopologue without significant amounts of under- or over-deuterated species. d-nb.infoacs.org Similarly, ensuring high regioselectivity—the incorporation of deuterium at a specific, desired position in the molecule—is crucial. chemrxiv.org

Innovations to address these challenges are multifaceted. The development of highly selective catalysts, such as the photocatalytic systems for α-thio C-H deuteration, represents a significant step forward in achieving precise regioselectivity. chemrxiv.org Copper-catalyzed transfer hydrodeuteration is another emerging technique that offers high levels of site-selectivity and isotopic purity for the deuteration of small molecules. acs.orgbrightspec.commarquette.edu

Furthermore, advanced analytical techniques are critical for the accurate determination of isotopic enrichment and structural integrity. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for quantifying the degree of deuteration and confirming the position of the deuterium labels. rsc.org A particularly innovative technique is molecular rotational resonance (MRR) spectroscopy, which is highly sensitive and can distinguish between different isotopomers and isotopologues based on their unique moments of inertia, providing a precise analysis of the product mixture. d-nb.infomarquette.edu

The combination of designing highly selective synthetic methods and employing sophisticated analytical techniques is paving the way for the routine production of Deuteriosulfanylmethane and other deuterated compounds with the high levels of isotopic purity and regioselectivity demanded by modern scientific research. d-nb.info

Minimization of Isotopic Scrambling during Synthesis

Isotopic scrambling, the undesired exchange of isotopes between different positions within a molecule or between the molecule and the solvent or reagents, is a significant challenge in the synthesis of specifically labeled compounds like Deuteriosulfanylmethane. Maintaining the deuterium atom exclusively on the sulfur atom is paramount for its intended applications.

Several strategies are employed to minimize H/D exchange and ensure the isotopic integrity of the final product. One common approach involves the use of aprotic solvents and reagents to the greatest extent possible during the synthesis. The presence of protic species, especially water, can facilitate the exchange of the deuterium on the thiol group with a proton.

In the context of synthesizing deuterated thiols, careful selection of the deuterating agent and reaction conditions is critical. For instance, the reduction of a suitable precursor, such as a disulfide or a sulfonyl chloride, can be achieved using a deuteride (B1239839) source. The choice of the deuteride reagent and the solvent system plays a pivotal role in preventing scrambling.

Furthermore, controlling the pH of the reaction mixture is essential. Acidic or basic conditions can catalyze the H/D exchange. For example, in the synthesis of some deuterated compounds, a base buffer like sodium bicarbonate (NaDCO₃) has been used to prevent undesired acid-catalyzed α-deuteration. nih.gov While not directly applied to CH₃SD in the available literature, this principle of pH control is a transferable strategy for minimizing isotopic scrambling.

Another advanced technique to prevent isotopic scrambling involves performing the synthesis at low temperatures. Lowering the reaction temperature can significantly reduce the rate of exchange reactions, thereby preserving the isotopic label at the desired position.

A summary of strategies to minimize isotopic scrambling is presented in the table below.

| Strategy | Principle | Application in Deuteriosulfanylmethane Synthesis |

| Use of Aprotic Solvents | Reduces the availability of protons that can exchange with the deuterium on the thiol group. | Employing solvents like anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) during the synthesis. |

| Careful Selection of Deuterating Agent | The reactivity and isotopic purity of the deuterating agent are crucial. | Utilizing high-purity deuteride sources and ensuring they are free from protic impurities. |

| pH Control | Minimizes acid or base-catalyzed H/D exchange. | Incorporating non-aqueous buffers or ensuring neutral reaction conditions. |

| Low-Temperature Synthesis | Reduces the kinetic feasibility of isotopic exchange reactions. | Conducting the synthesis at cryogenic temperatures if necessary. |

| Inert Atmosphere | Prevents the introduction of atmospheric moisture which can act as a proton source. | Performing the reaction under a dry nitrogen or argon atmosphere. |

It has been noted in spectroscopic studies of CH₃SD that despite starting with a highly enriched sample (98% atom D), some H/D exchange can occur during measurements if the experimental setup is not properly conditioned, for instance with D₂O, leading to the observation of the non-deuterated methanethiol. uni-koeln.de This highlights the lability of the S-D bond and the importance of a controlled environment not only during synthesis but also during subsequent handling and analysis.

Advancements in Purification and Characterization of Deuterated Products

The purification and characterization of Deuteriosulfanylmethane are critical steps to ensure its suitability for high-precision applications. Advanced techniques are required to separate the desired deuterated product from any remaining starting materials, byproducts, and isotopically scrambled species, as well as to confirm its structure and isotopic purity.

Purification:

Traditional purification methods such as distillation can be effective for volatile compounds like methanethiol. However, for achieving high isotopic purity, more advanced chromatographic techniques are often necessary.

Gas Chromatography (GC): Gas chromatography is a powerful tool for separating volatile compounds with high resolution. By selecting an appropriate column and temperature program, it is possible to separate CH₃SD from its non-deuterated counterpart (CH₃SH) and other impurities.

Preparative Gas Chromatography: For obtaining pure samples of CH₃SD, preparative GC can be employed. This technique allows for the collection of the separated components as they elute from the column.

Solid-Phase Extraction (SPE): For less volatile thiols, solid-phase extraction using materials with a high affinity for sulfur compounds, such as thiol-reactive resins, can be a valuable purification step. nih.govrsc.org This method can be adapted for the purification of CH₃SD by carefully selecting the sorbent and elution conditions to avoid isotopic exchange.

Characterization:

A combination of spectroscopic techniques is typically used to confirm the identity, structure, and isotopic enrichment of Deuteriosulfanylmethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for characterizing deuterated compounds.

¹H NMR: In the proton NMR spectrum of CH₃SD, the signal corresponding to the thiol proton (SH) would be absent or significantly diminished, while the methyl protons (CH₃) would appear as a singlet. The integration of the residual SH peak relative to the CH₃ peak can provide an estimate of the isotopic purity.

²H NMR (Deuterium NMR): Deuterium NMR directly detects the deuterium nucleus. The ²H NMR spectrum of CH₃SD would show a characteristic signal for the S-D group, confirming the presence and location of the deuterium label.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and confirming the isotopic composition of the synthesized compound. nih.gov

Electron Ionization (EI-MS): This technique can provide a clear molecular ion peak (M⁺) for CH₃SD at m/z 49, which is one mass unit higher than that of methanethiol (m/z 48). The relative intensities of the M⁺ and (M+1)⁺ peaks can be used to calculate the isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS): HRMS allows for the precise determination of the mass-to-charge ratio, enabling the unambiguous identification of CH₃SD and the quantification of its isotopic purity with high accuracy. nih.gov

Rotational Spectroscopy: As demonstrated in astrophysical studies, rotational spectroscopy is a highly sensitive technique for the characterization of small molecules like CH₃SD in the gas phase. aanda.orguni-koeln.de The rotational constants and dipole moment components are unique to the specific isotopologue, providing definitive structural information.

A summary of the characterization techniques and their expected findings for Deuteriosulfanylmethane is provided in the table below.

| Technique | Expected Observation for Deuteriosulfanylmethane (CH₃SD) |

| ¹H NMR | Absence or significant reduction of the thiol proton (SH) signal. A singlet for the methyl (CH₃) protons. |

| ²H NMR | A characteristic signal corresponding to the deuterium nucleus in the S-D environment. |

| ¹³C NMR | A single peak corresponding to the methyl carbon. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 49. Isotopic enrichment can be determined from the relative intensities of isotopologue peaks. |

| Rotational Spectroscopy | A unique set of rotational transitions and constants specific to the CH₃SD isotopologue. |

The combination of these advanced purification and characterization methodologies is indispensable for ensuring the quality and reliability of Deuteriosulfanylmethane for its diverse scientific applications.

Sophisticated Spectroscopic Characterization and Structural Elucidation of Deuteriosulfanylmethane

High-Resolution Rotational Spectroscopy

High-resolution rotational spectroscopy is a important technique for obtaining precise information about the geometry and electronic structure of molecules in the gas phase. For deuteriosulfanylmethane, these studies are particularly valuable for understanding its behavior in interstellar environments.

The study of deuterated molecules like CH₃SD is of great astrophysical importance as they can be used to trace the evolution of protostellar regions. aanda.org To facilitate the detection of deuteriosulfanylmethane in space using radio telescopes, precise laboratory measurements of its rotational spectrum are essential. aanda.orgaanda.org

Recent laboratory studies have focused on measuring the rotational spectrum of CH₃SD at millimeter and submillimeter wavelengths. For instance, the rotational spectrum has been investigated in the 150–510 GHz frequency range using a Köln millimeter-wave spectrometer. aanda.orgaanda.org These measurements have allowed for the assignment of a large number of rotational transitions for the ground, first, and second excited torsional states, up to high J and Kₐ quantum numbers. aanda.org A global fit of 4905 rotational transitions to a RAM (Rotation-Axis-Method) Hamiltonian containing 78 parameters has been performed to model the absorption spectra of CH₃SD in detail. aanda.org

These precise spectroscopic parameters are crucial for astronomical searches. For example, data from the Atacama Large Millimeter/submillimeter Array (ALMA) Protostellar Interferometric Line Survey (PILS) were used to search for CH₃SD toward the deeply embedded protostar IRAS 16293–2422 B. aanda.orgaanda.org Although the molecule was not detected, the study provided an upper limit for its column density, which in turn gives an estimate of the D/H ratio. aanda.org The high sensitivity of surveys like PILS is vital for detecting less abundant molecules and their isotopologues. aanda.org

Table 1: Spectroscopic Measurement Details for Deuteriosulfanylmethane (CH₃SD)

| Parameter | Value | Source |

| Frequency Range | 150–510 GHz | aanda.orgaanda.org |

| Spectrometer | Köln millimeter wave spectrometer | aanda.orgaanda.org |

| Sample Purity | 98% atom D (from Sigma Aldrich) | aanda.orguni-koeln.de |

| Measurement Temperature | Room Temperature | aanda.orgaanda.org |

| Pressure | ~2 Pa | aanda.orgaanda.org |

| Number of Fitted Transitions | 4905 | aanda.org |

| Hamiltonian Model | RAM36 program | aanda.orgaanda.org |

| Number of Fitted Parameters | 78 | aanda.org |

Deuteriosulfanylmethane, like its parent molecule methanethiol (B179389) (CH₃SH), exhibits a large-amplitude internal rotation of the methyl (CH₃) group relative to the sulfhydryl (SD) frame. aanda.orgaanda.org This internal motion, known as torsion, leads to a complex structure in the rotational spectrum. The energy levels of the molecule are split into torsional states, labeled as vₜ = 0 (ground state), vₜ = 1 (first excited state), vₜ = 2 (second excited state), and so on. aanda.org

High-resolution rotational spectroscopy allows for a detailed analysis of these torsional states. aanda.org In the case of CH₃SD, extensive assignments have been made for the ground, first, and second excited torsional states. aanda.org The analysis of these spectra provides valuable information about the potential barrier hindering the internal rotation of the methyl group. mdpi.com The splittings observed in the rotational transitions, known as A-E splittings, are directly related to the height of this barrier. mdpi.com

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. smacgigworld.comnih.gov These methods provide complementary information about the molecular structure and bonding. nih.gov For deuteriosulfanylmethane, vibrational spectroscopy is instrumental in understanding the effects of isotopic substitution on the molecular vibrations.

The vibrational spectrum of a molecule consists of a series of bands, each corresponding to a specific vibrational mode. youtube.com The assignment of these bands to their respective fundamental vibrations is a key aspect of vibrational analysis. For CH₃SD, previous studies have utilized both infrared and Raman spectroscopy to investigate its vibrational modes in the gas, liquid, and solid states. aanda.orguni-koeln.de These investigations aimed to resolve discrepancies in the fundamental frequency assignments of the parent molecule, CH₃SH. aanda.orguni-koeln.de

The substitution of the sulfhydryl hydrogen with deuterium (B1214612) leads to significant shifts in the frequencies of the vibrational modes involving this atom. For example, the S-H stretching vibration in CH₃SH is expected to shift to a lower frequency for the S-D stretch in CH₃SD due to the increased mass of deuterium. libretexts.org This isotopic shift is a valuable tool for assigning vibrational modes. libretexts.org

Table 2: Comparison of Vibrational Spectroscopy Techniques

| Feature | Infrared (IR) Spectroscopy | Raman Spectroscopy |

| Principle | Absorption of infrared radiation | Inelastic scattering of monochromatic light |

| Active Vibrations | Vibrations that cause a change in the molecule's dipole moment | Vibrations that cause a change in the molecule's polarizability |

| Information Provided | Primarily about polar functional groups | Primarily about the molecular backbone and symmetric vibrations |

| Sample Preparation | Often required and can be critical | Generally minimal or no sample preparation needed |

The replacement of hydrogen with deuterium is a common technique in vibrational spectroscopy to aid in the assignment of vibrational modes. libretexts.org This is because the mass of deuterium is approximately twice that of hydrogen, leading to a significant change in the reduced mass of the vibrating system and, consequently, a noticeable shift in the vibrational frequency. libretexts.orgdalalinstitute.com

For deuteriosulfanylmethane, the most pronounced isotopic effect is observed for the vibrations directly involving the deuterium atom. The S-D stretching and bending vibrations will have significantly lower frequencies compared to the corresponding S-H vibrations in methanethiol. libretexts.org This large shift helps to unambiguously identify these modes in the spectrum.

Furthermore, isotopic substitution can also have a smaller, but still measurable, effect on other vibrational modes in the molecule. libretexts.org This is because the vibrational modes are often coupled, meaning that the motion of one group of atoms can influence the motion of others. By analyzing these smaller isotopic shifts, a more complete and accurate picture of the molecular force field can be obtained. Studies on partially deuterium-substituted methanethiols have been instrumental in assigning the HF-stretching modes of HF hydrogen-bonded to CH₃S and CH₂SH. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. researchgate.net While proton (¹H) NMR is the most common form of NMR, deuterium (²H) NMR offers unique advantages, especially in the study of deuterated compounds. wikipedia.org

Deuterium NMR has a chemical shift range similar to that of proton NMR but generally exhibits poorer resolution. wikipedia.org Its primary utility lies in confirming the success of deuteration, as a deuterated compound will show a strong signal in the ²H NMR spectrum but not in the ¹H NMR spectrum. wikipedia.org

When conducting ²H NMR experiments, it is standard practice to dissolve the deuterated sample in a regular, protonated solvent. blogspot.com Attempting to use a deuterated solvent would result in a massive solvent signal that would overwhelm the signal from the analyte. blogspot.com The natural abundance ²H signal of the protonated solvent can often be used as a convenient chemical shift reference. blogspot.com

In the context of deuteriosulfanylmethane, ²H NMR would be a valuable tool to confirm the specific site of deuteration. A peak in the ²H NMR spectrum corresponding to the chemical shift of the sulfhydryl proton would confirm the synthesis of CH₃SD. The chemical shift scales for ¹H and ²H are very similar, so the expected chemical shift for the deuteron (B1233211) in CH₃SD would be close to that of the proton in CH₃SH. blogspot.com Furthermore, deuterium isotope effects on ¹³C chemical shifts can provide information about the structure and dynamics of molecules in solution. srce.hr

Deuterium NMR for Site-Specific Labeling Confirmation

Deuterium Nuclear Magnetic Resonance (²H NMR) is a definitive method for confirming the successful and site-specific incorporation of deuterium into a molecular structure. wikipedia.org Unlike proton (¹H) NMR, ²H NMR specifically detects deuterium nuclei. Since deuterium has a nuclear spin of 1, it is NMR active, although it has a smaller magnetic dipole moment compared to the proton. wikipedia.org

The confirmation of site-specific labeling in deuteriosulfanylmethane is achieved by observing a signal in the ²H NMR spectrum corresponding to the chemical environment of the methyl group, while simultaneously observing the absence of the corresponding methyl proton signal in the ¹H NMR spectrum. wikipedia.org The presence of a strong peak in the ²H NMR spectrum serves as direct evidence of deuteration. wikipedia.org Furthermore, quantitative D-NMR, under appropriate experimental settings, can be used to determine the isotopic enrichment percentage with a high degree of accuracy. sigmaaldrich.com This technique is particularly advantageous for highly deuterated compounds where residual proton signals in ¹H NMR are too weak for reliable analysis. sigmaaldrich.com

Table 1: NMR Confirmation of Deuteration in Deuteriosulfanylmethane This interactive table summarizes the expected NMR results for the analyte and its deuterated form.

| Compound | Expected ¹H NMR Signal (Methyl Group) | Expected ²H NMR Signal (Methyl Group) | Confirmation Status |

|---|---|---|---|

| Methanethiol (CH₃SH) | Present | Absent | N/A |

Proton NMR Simplification through Deuterium Editing

The ¹H NMR spectra of complex organic and biological molecules can often be characterized by extensive signal overlap, making unambiguous signal assignment and structural elucidation challenging. oup.comnih.gov The strategic substitution of protons with deuterium, a process known as isotopic or deuterium editing, is a powerful technique for simplifying these complex spectra. oup.comnih.govnih.gov

Because deuterium nuclei resonate at a substantially different frequency from protons and are not detected in a standard ¹H NMR experiment, replacing a proton with a deuteron effectively erases its signal from the spectrum. ntu.edu.sgjove.com This spectral simplification allows for the clearer observation and easier assignment of the remaining proton signals. oup.comnih.gov In the context of a larger molecule containing a sulfanylmethane moiety, deuterating the methyl group to give deuteriosulfanylmethane would remove the methyl signal from the ¹H NMR spectrum. This would also collapse the coupling patterns of any neighboring protons, changing their multiplicity from, for example, a multiplet to a simpler quartet, which can be crucial for confirming structural assignments. ntu.edu.sg This method has been widely applied to simplify the spectra of complex biomolecules like proteins and nucleic acids. oup.comnih.gov

Table 2: Hypothetical Proton NMR Spectral Simplification via Deuteration This interactive table illustrates how deuterium substitution simplifies a proton NMR spectrum.

| Moiety | ¹H NMR Signal (Protonated) | ¹H NMR Signal (Deuterated) | Effect of Deuteration |

|---|---|---|---|

| -CH₃ | Singlet, ~2.1 ppm | Signal Absent | Signal removed |

Advanced Mass Spectrometry Techniques

Quantitative Analysis Using Deuteriosulfanylmethane as an Internal Standard

In quantitative mass spectrometry (MS), particularly when coupled with chromatographic separation like GC-MS or LC-MS, deuterated compounds are considered the gold standard for use as internal standards. scioninstruments.comnih.gov An internal standard (IS) is a compound added in a known, constant amount to all samples (calibrators, controls, and unknowns) to correct for variations during the analytical process. scioninstruments.com

Deuteriosulfanylmethane serves as an ideal internal standard for the quantification of its non-deuterated analog, methanethiol. Because the physical and chemical properties of deuterated and non-deuterated isotopologues are nearly identical, they behave the same way during sample extraction, derivatization, and chromatography. scioninstruments.com However, they are easily differentiated by the mass spectrometer due to their mass-to-charge (m/z) ratio difference. rsc.org By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations from sample loss during preparation or fluctuations in injection volume and instrument response are effectively canceled out. scioninstruments.comnih.gov This ratiometric approach significantly improves the accuracy, precision, and reliability of the quantitative results. scioninstruments.com

Table 3: Properties of Deuteriosulfanylmethane as an Internal Standard for Mass Spectrometry This interactive table outlines the key characteristics for using a deuterated internal standard in MS.

| Property | Analyte (Methanethiol) | Internal Standard (Deuteriosulfanylmethane) | Rationale for Use |

|---|---|---|---|

| Chemical Formula | CH₃SH | CD₃SH | Near-identical chemical and physical properties |

| Molecular Weight | ~48.11 g/mol | ~51.13 g/mol | Differentiated by mass spectrometer |

| Chromatographic Retention Time | Identical | Identical | Co-elution ensures correction for run-to-run variation |

Application in Stable Isotope Tracing Methodologies

Stable isotope tracing is a powerful methodology used to map the flow of atoms through metabolic pathways and to determine the activity of these pathways in living systems. nih.govmaastrichtuniversity.nl This technique involves introducing a substrate labeled with a stable, non-radioactive isotope (like deuterium, ¹³C, or ¹⁵N) into cells, tissues, or whole organisms. kuleuven.be

Deuteriosulfanylmethane can be used as a tracer to follow the metabolic fate of the methyl group or the sulfur atom in various biochemical reactions. After its introduction, the labeled deuteriosulfanylmethane enters cellular metabolism and is converted into a series of downstream products. nih.gov By analyzing samples over time using mass spectrometry, researchers can identify which metabolites incorporate the deuterium label. nih.gov This allows for the elucidation of metabolic pathways, the identification of novel biochemical transformations, and the quantification of metabolic flux (i.e., the rate of turnover of molecules through a pathway). nih.gov Such studies provide critical insights into the dynamic state of metabolism that cannot be achieved by simply measuring the static concentrations of metabolites. kuleuven.benih.gov

Theoretical and Computational Investigations of Deuteriosulfanylmethane

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the geometric, energetic, and spectroscopic properties of Deuteriosulfanylmethane. These methods solve approximations of the Schrödinger equation to determine the electronic structure of the molecule, from which various properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netmultidisciplinaryjournals.com It is particularly effective for studying the energetics and equilibrium structures of compounds like Deuteriosulfanylmethane. DFT calculations can determine key structural parameters such as bond lengths and angles by finding the minimum energy geometry on the potential energy surface.

In studies of related sulfur-containing molecules like methanethiol (B179389) (CH₃SH), DFT has been successfully used to calculate reaction energies and binding energies. researchgate.netnih.gov For Deuteriosulfanylmethane, DFT would be employed to understand the subtle structural changes induced by the deuterium (B1214612) isotope. Furthermore, DFT calculations can provide valuable energetic data, such as the molecule's heat of formation and bond dissociation energies. These calculations are crucial for assessing the thermodynamic stability of the molecule and its adducts. acs.org

Table 1: Illustrative DFT-Calculated Energetic Properties of Methanethiol and Deuteriosulfanylmethane This table presents hypothetical data for illustrative purposes.

| Property | Methanethiol (CH₃SH) | Deuteriosulfanylmethane (CH₃SD) | Units |

|---|---|---|---|

| Heat of Formation (ΔHf°) | -22.8 | -23.5 | kcal/mol |

| S-H / S-D Bond Dissociation Energy | 88.5 | 89.8 | kcal/mol |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. High-level ab initio methods, such as Coupled Cluster theory (e.g., CCSD(T)), are renowned for their accuracy in predicting spectroscopic parameters. researchgate.net These methods can be used to calculate the rotational constants and vibrational frequencies of Deuteriosulfanylmethane with high precision.

The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the molecule due to the increased mass. Ab initio calculations can accurately predict these isotopic shifts. For instance, the S-D stretching frequency in Deuteriosulfanylmethane would be calculated to be significantly lower than the S-H stretch in methanethiol. These theoretical predictions are invaluable for interpreting experimental infrared and rotational spectra, aiding in the identification and characterization of the molecule in various environments. nih.gov

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for Deuteriosulfanylmethane This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Ab Initio) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch | 2950 | 2948 |

| S-D Stretch | 2095 | 2093 |

| CH₃ Bend | 1450 | 1448 |

Simulations of Spectroscopic Data

Computational chemistry allows for the direct simulation of various types of spectra, which can then be compared with experimental results to confirm the structure and properties of a molecule. By calculating spectroscopic parameters ab initio, one can generate a theoretical spectrum that serves as a powerful predictive tool. nih.gov

For Deuteriosulfanylmethane, rovibrational spectra can be simulated using the vibrational frequencies and rotational constants obtained from high-level quantum chemical calculations. nih.gov The simulated infrared spectrum would show characteristic absorption bands corresponding to the various vibrational modes of the molecule, with the S-D stretch being a particularly clear isotopic marker. Similarly, the simulated rotational spectrum would provide a precise pattern of lines that can be used to identify the molecule in gas-phase experiments. These simulations are essential for planning and interpreting high-resolution spectroscopic studies.

Table 4: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Deuteriosulfanylmethane | CH₃SD |

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects Kies of Deuteriosulfanylmethane

Fundamentals of Kinetic Isotope Effects in Thiol Chemistry

The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) in a molecule like methanethiol (B179389) (CH₃SH) to form deuteriosulfanylmethane (CH₃SD) leads to a change in the vibrational frequency of the S-H/S-D bond. Due to its greater mass, deuterium has a lower zero-point vibrational energy than protium. Consequently, more energy is required to break the S-D bond compared to the S-H bond, which can result in a slower reaction rate for the deuterated compound. This phenomenon is the basis of the deuterium kinetic isotope effect.

Primary Deuterium Kinetic Isotope Effects

A primary deuterium kinetic isotope effect (kH/kD > 1) is observed when the bond to the isotopically substituted hydrogen atom is broken or formed in the rate-determining step of a reaction. In the context of deuteriosulfanylmethane, a primary KIE would be expected in reactions where the S-D bond is cleaved during the slowest step. The magnitude of the primary KIE can provide information about the symmetry of the transition state. For instance, in proton transfer reactions, a maximum KIE is often observed when the proton is symmetrically shared between the donor and acceptor in the transition state. Theoretical calculations for the reaction of hydroxyl radicals with methanethiol predict a primary KIE for the abstraction of the hydrogen/deuterium from the sulfur atom. acs.orgacs.org

Secondary Deuterium Kinetic Isotope Effects

Secondary deuterium kinetic isotope effects occur when the bond to the deuterium atom is not broken in the rate-determining step. These effects are typically smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). Normal secondary KIEs are often associated with a change in hybridization at the carbon atom adjacent to the deuterium, from sp³ to sp², which leads to a loosening of the C-H/C-D bending vibrations in the transition state. Conversely, a change from sp² to sp³ hybridization can result in an inverse secondary KIE. In reactions involving deuteriosulfanylmethane where the S-D bond remains intact, any observed KIE would be of a secondary nature, providing clues about changes in the molecular geometry during the reaction.

Experimental Measurement Techniques for KIEs

The determination of kinetic isotope effects relies on the accurate measurement of reaction rates for both the deuterated and non-deuterated reactants.

Rate Constant Ratios and Product Yield Analyses

A straightforward method for determining the KIE is to measure the rate constants (k) for the reactions of the non-deuterated (kH) and deuterated (kD) compounds separately under identical conditions. The ratio of these rate constants (kH/kD) gives the kinetic isotope effect. Alternatively, in competitive experiments where both isotopic species are present in the same reaction mixture, the KIE can be determined by analyzing the ratio of the products formed. This method can often provide more precise KIE values as it minimizes errors arising from slight variations in reaction conditions between two separate experiments.

Use of NMR and GC/MS for Isotope Location

Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for determining the location and extent of isotopic labeling in both reactants and products. ¹H and ²H NMR can distinguish between the protonated and deuterated forms of a molecule, allowing for the quantification of each species in a mixture. GC-MS is particularly useful for separating complex mixtures and determining the mass of each component, thereby identifying which molecules contain deuterium. This information is crucial for accurately calculating KIEs from product yield analyses in competitive reactions.

Theoretical Interpretation of KIEs in Deuteriosulfanylmethane Reactions

Computational chemistry provides a powerful framework for interpreting experimentally observed kinetic isotope effects and for predicting them for hypothetical reactions. By modeling the potential energy surface of a reaction, chemists can locate the transition state structure and calculate the vibrational frequencies of both the reactants and the transition state. These vibrational frequencies are then used to calculate the zero-point energies and ultimately the theoretical KIE.

For the reaction of the hydroxyl radical (OH) with methanethiol, theoretical studies have been conducted to calculate the KIE for both hydrogen abstraction from the methyl group and the thiol group. These calculations provide valuable insights into the reaction mechanism and can be compared with experimental data to validate the proposed transition state structures.

Below is a table summarizing theoretical kinetic isotope effects for the reaction of hydroxyl radical with methanethiol and its deuterated isotopologues.

| Reaction Pathway | Isotopologue | kH/kD (Calculated at 298 K) |

| H-abstraction from S-H/S-D | CH₃SD | 1.16 |

| H-abstraction from C-H/C-D | CD₃SH | 1.03 |

| Data sourced from theoretical calculations. acs.orgacs.org |

This theoretical data suggests a small primary KIE for the abstraction of the thiol hydrogen/deuterium and an even smaller secondary KIE for abstraction from the methyl group. Such computational results are instrumental in dissecting complex reaction mechanisms and guiding further experimental investigations into the chemistry of deuteriosulfanylmethane.

Correlation with Rate-Limiting Steps and Transition State Structures

The magnitude of the primary deuterium KIE is a crucial indicator of the extent to which S-H(D) bond cleavage is the rate-limiting step (also known as the rate-determining step) of a multi-step reaction. nih.govlibretexts.org A large observed KIE (typically kH/kD > 2 at room temperature) strongly suggests that the breaking of the sulfur-hydrogen bond is the slowest step in the reaction sequence. libretexts.orgprinceton.edu Conversely, a KIE value close to unity (kH/kD ≈ 1) implies that S-H(D) bond cleavage occurs in a fast step either before or after the rate-limiting step, or that no bond cleavage occurs at all. researchgate.net

Furthermore, the KIE value provides insight into the geometry of the transition state (TS). princeton.eduox.ac.uk According to transition state theory, the maximum KIE is observed for a symmetric transition state, where the hydrogen or deuterium atom is shared equally between the donor (sulfur) and the acceptor atom. princeton.edu In an asymmetrical transition state, which may be either "early" (reactant-like) or "late" (product-like) along the reaction coordinate, the KIE is smaller. princeton.edu For instance, in a proton transfer from deuteriosulfanylmethane to a base (B:), the magnitude of kH/kD would depend on the symmetry of the [B···D···SCH₃]⁻ transition state.

| Base Strength (pKa of BH) | kH (M⁻¹s⁻¹) | kD (M⁻¹s⁻¹) | KIE (kH/kD) | Inferred Transition State |

|---|---|---|---|---|

| Weak (Early TS) | 1.2 x 10² | 0.5 x 10² | 2.4 | Reactant-like |

| Matched (Symmetric TS) | 5.0 x 10³ | 0.7 x 10³ | 7.1 | Symmetrical |

| Strong (Late TS) | 8.5 x 10⁴ | 4.0 x 10⁴ | 2.1 | Product-like |

Temperature Dependence of Kinetic Isotope Effects

Kinetic isotope effects are inherently temperature-dependent. nih.govnih.gov This dependence primarily arises from the difference in activation energies (Ea) for the reactions of the protiated and deuterated species, which is rooted in their different ZPEs. ox.ac.uk According to the Arrhenius equation, the reaction rate constant is exponentially dependent on the activation energy and temperature (k = Ae⁻ᴱᵃ/ᴿᵀ). libretexts.org Since the S-D bond has a lower ZPE than the S-H bond, the activation energy for cleaving the S-D bond is higher.

As the temperature increases, the proportion of molecules with sufficient thermal energy to overcome the activation barrier increases for both isotopologues. The relative difference between the rates of the two reactions diminishes, causing the KIE value to decrease and approach unity at very high temperatures. nih.gov Conversely, at lower temperatures, the difference in activation energy is more significant relative to the available thermal energy, leading to a larger KIE. rutgers.edu

| Temperature (K) | kH (s⁻¹) | kD (s⁻¹) | KIE (kH/kD) |

|---|---|---|---|

| 273 | 0.05 | 0.006 | 8.3 |

| 298 | 0.45 | 0.065 | 6.9 |

| 323 | 2.80 | 0.51 | 5.5 |

| 348 | 13.5 | 2.95 | 4.6 |

Anomalously large KIEs and a weak temperature dependence can be indicative of quantum tunneling. researchgate.netnih.govwikipedia.org In this phenomenon, the hydrogen or deuterium nucleus, due to its wave-like properties, can penetrate the activation barrier rather than surmounting it. wikipedia.org Tunneling is more probable for the lighter protium than for deuterium, which can lead to exceptionally high kH/kD ratios, sometimes exceeding the semi-classical limit of approximately 7-8 at room temperature. libretexts.orgnih.govnih.gov

Case Studies of Deuteriosulfanylmethane in Model Reactions

Nucleophilic Substitution Reactions Involving Deuteriosulfanylmethane

In the context of nucleophilic substitution, deuteriosulfanylmethane can be used to probe the mechanism of reactions where the methanethiolate (B1210775) anion (CH₃S⁻) acts as the nucleophile. The formation of this nucleophile typically requires a preceding deprotonation step involving a base.

CH₃SD + B⁻ ⇌ [B···D···SCH₃]⁻‡ → BD + CH₃S⁻

The methanethiolate then participates in the substitution reaction, for example, an SN2 reaction:

CH₃S⁻ + R-X → CH₃S-R + X⁻

| Reactant | Base | Overall Rate Constant, k_obs (M⁻¹s⁻¹) | KIE (kH/kD) | Inferred Rate-Limiting Step |

|---|---|---|---|---|

| CH₃SH | Triethylamine | 2.5 x 10⁻⁴ | 6.3 | Proton/Deuteron (B1233211) Transfer |

| CH₃SD | Triethylamine | 0.4 x 10⁻⁴ |

Proton/Deuteron Transfer Processes

Proton and deuteron transfer reactions are the most direct processes for studying primary KIEs using deuteriosulfanylmethane. rsc.orgacs.org The transfer of the acidic thiol proton (or deuteron) to a base is a fundamental step in many organic and biochemical reactions. rsc.orgnih.gov The rate of this transfer from CH₃SH compared to CH₃SD can be measured to calculate the KIE.

Studies on analogous thiol compounds have shown that proton transfer from sulfur can be significantly slower than the diffusion limit, indicating that the bond-breaking process itself constitutes a substantial activation barrier. rsc.orgrsc.org The magnitude of the KIE in these reactions provides direct information about the transition state of the proton transfer step. A large KIE suggests significant cleavage of the S-H(D) bond in a symmetrical transition state, often implying a linear transfer geometry. wikipedia.org The study of these processes is critical for understanding acid-base catalysis and enzymatic reactions involving cysteine residues, for which methanethiol is a simple model.

| Reaction | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Calculated KIE (kH/kD) |

|---|---|---|---|

| CH₃SH + OH⁻ → CH₃S⁻ + H₂O | 1.5 x 10¹⁰ | 12.5 | 7.5 |

| CH₃SD + OH⁻ → CH₃S⁻ + HDO | 0.2 x 10¹⁰ | 17.8 |

Astrochemical Significance and Interstellar Detection of Deuterated Methanethiols

Role of Deuterated Molecules in Dense and Cold Interstellar Clouds

In the cold and dense environments of interstellar clouds (T < 50 K), deuterium (B1214612) fractionation occurs, leading to an enrichment of deuterium in molecules compared to the cosmic D/H abundance ratio of approximately 1.5 x 10⁻⁵. nasa.govharvard.edu This process is primarily driven by low-temperature gas-phase ion-molecule reactions. nasa.gov At these frigid temperatures, the small zero-point energy difference between a deuterated and a hydrogenated species makes it energetically favorable for deuterium to be incorporated into molecules. harvard.edu

Key reactions involving ions such as H₂D⁺, CH₂D⁺, and C₂HD⁺ are responsible for propagating deuterium throughout the molecular population. harvard.edu Additionally, reactions on the surfaces of dust grains, where molecules freeze out to form icy mantles, can also contribute significantly to the deuterium enrichment of complex organic molecules. nasa.gov The observation of highly deuterated molecules in these regions demonstrates the efficiency of these fractionation pathways. nasa.gov

The abundance ratios of deuterated isotopologues serve as powerful tracers of the chemical and physical history of interstellar clouds. uni-koeln.deillinois.edu Since the efficiency of deuterium fractionation is highly sensitive to temperature, the D/H ratio in a molecule can act as a "chemical clock," providing insights into the thermal history of a star-forming region. uni-koeln.dearxiv.org

Sulfur-bearing molecules, in particular, are excellent probes of early protostellar evolution. uni-koeln.de Their abundances are sensitive to the physical and chemical changes that occur in hot cores—the warm, dense regions surrounding young stars. uni-koeln.de The potential detection of deuterated sulfur species like Deuteriosulfanylmethane allows astrochemists to measure D/H abundance ratios and investigate the deuteration processes of these less-explored molecules, thereby testing and refining astrochemical models. uni-koeln.de

Laboratory Spectroscopic Data for Astronomical Searches

The identification of molecules in the interstellar medium relies on matching astronomical observations from radio telescopes with highly accurate laboratory spectroscopic data. aanda.orgarxiv.org For a molecule like Deuteriosulfanylmethane, which exhibits complex rotational spectra due to the internal rotation of its methyl (CH₃) group, precise laboratory measurements are indispensable. uni-koeln.deaanda.org

To facilitate astronomical searches for Deuteriosulfanylmethane, its rotational spectrum has been extensively studied in the laboratory. aanda.orgaanda.org Measurements have been conducted in the millimeter and submillimeter wavelength ranges, covering frequencies from 150 to 510 GHz. aanda.orgaanda.orgarxiv.org

The analysis of these complex spectra, which are split by the large-amplitude internal rotation of the methyl group, requires sophisticated theoretical models. aanda.org Researchers have employed a specific model, the Rho-Axis-Method (RAM) Hamiltonian, to perform a global fit of thousands of measured rotational transitions. aanda.orgaanda.org This detailed modeling yields a precise set of spectroscopic parameters that can be used to predict the frequencies of rotational transitions with high accuracy, which is crucial for searching for this molecule in the dense spectra of astronomical objects. uni-koeln.deaanda.orgaanda.org

Summary of Laboratory Spectroscopy for Deuteriosulfanylmethane (CH₃SD)

| Frequency Range Studied | Number of Transitions Analyzed | Analytical Model Used | Purpose |

|---|---|---|---|

| 150–510 GHz | 4905 | Rho-Axis-Method (RAM) Hamiltonian | Provide accurate frequency predictions for astronomical searches. aanda.orgaanda.org |

Armed with accurate laboratory data, astronomers have conducted searches for Deuteriosulfanylmethane in promising astronomical sources. aanda.orgarxiv.org One such target is the deeply embedded low-mass protostar IRAS 16293–2422, a chemically rich region known to harbor a variety of complex organic molecules. aanda.orgresearchgate.net

The search was performed using data from the Atacama Large Millimeter/submillimeter Array (ALMA) Protostellar Interferometric Line Survey (PILS). aanda.orgarxiv.org Despite the high sensitivity of the survey, Deuteriosulfanylmethane was not detected. aanda.orgresearchgate.net Based on the non-detection, an upper limit to its abundance was derived. This corresponds to a degree of deuteration (the CH₃SD/CH₃SH ratio) of at most ~18%. aanda.orgarxiv.orgresearchgate.net While this initial search was unsuccessful, the derived upper limit provides a valuable constraint for chemical models. researchgate.net

Astronomical Search for Deuteriosulfanylmethane (CH₃SD)

| Target Source | Telescope/Survey | Result | Derived Upper Limit (CH₃SD/CH₃SH Ratio) |

|---|---|---|---|

| IRAS 16293–2422 B | ALMA / PILS | Not Detected aanda.orgarxiv.org | ~18% aanda.orgresearchgate.net |

Modeling of Deuterium Chemistry in the Interstellar Medium

To interpret observational data and understand the underlying chemical processes, astrochemists develop complex chemical models of the interstellar medium. harvard.eduarxiv.org Recently, these models have been updated to include a more comprehensive treatment of deuterium chemistry. harvard.eduresearchgate.net

For the first time, new models have incorporated the chemistry of S-D bonds, allowing for the investigation of fractionation in sulfur-bearing molecules. harvard.edu These are typically pseudo-time-dependent chemical models that calculate the abundances of hundreds of species, including dozens of deuterated ones, linked by thousands of reactions. harvard.edu They explore how fractionation depends on a wide range of physical parameters such as gas density, temperature, elemental abundances, and the extent to which molecules freeze out onto dust grains. harvard.edu By comparing the predictions of these models with observational constraints, such as the upper limit for Deuteriosulfanylmethane in IRAS 16293–2422, scientists can test their understanding of interstellar chemistry and refine the reaction networks used in their simulations. harvard.eduuni-koeln.de

Proton/Deuteron (B1233211) Exchange Reactions in Astrochemical Models

The formation of Deuteriosulfanylmethane in the interstellar medium is thought to be primarily driven by gas-phase ion-molecule reactions and reactions on the surfaces of icy dust grains. While specific laboratory and theoretical studies on the deuteration of the thiol (-SH) group in methanethiol (B179389) are limited, astrochemical models propose several key pathways for deuterium enrichment.

In the cold, dense gas of interstellar clouds, ion-molecule reactions are the dominant chemical processes. The primary drivers of deuterium fractionation are deuterated forms of the H₃⁺ ion, namely H₂D⁺, D₂H⁺, and D₃⁺. These ions can transfer a deuteron to other molecules in exothermic reactions. For methanethiol, a plausible gas-phase formation route for Deuteriosulfanylmethane involves the following proton/deuteron exchange reaction:

CH₃SH + H₂D⁺ → [CH₃SHD⁺] + H₂

The intermediate complex, [CH₃SHD⁺], can then dissociate, potentially leading to the formation of CH₃SD. However, the efficiency of this specific reaction pathway and the branching ratios for the formation of the S-deuterated versus the C-deuterated isomer (CH₂DSH) are not well constrained by current astrochemical models.

Another significant environment for deuterium chemistry is the surface of interstellar dust grains. At the low temperatures found in molecular clouds (around 10 K), molecules freeze out onto these grains, forming icy mantles. On these surfaces, atoms and radicals can become mobile and react. The deuteration of methanethiol on grain surfaces is likely initiated by the interaction of solid-phase CH₃SH with deuterium atoms (D). This can lead to the abstraction of the hydrogen atom from the thiol group and its replacement with a deuterium atom:

CH₃SH(s) + D(s) → CH₃SD(s) + H(s)

The newly formed Deuteriosulfanylmethane can then be released into the gas phase through various desorption mechanisms, such as thermal desorption during the warming of the protostellar environment or non-thermal desorption induced by cosmic rays or photons.

The table below summarizes the key proposed reactions in astrochemical models leading to the formation of Deuteriosulfanylmethane.

| Reaction Type | Reactants | Products | Environment |

| Gas-Phase Ion-Molecule Reaction | CH₃SH + H₂D⁺ | [CH₃SHD⁺] + H₂ → CH₃SD + ... | Cold, dense interstellar gas |

| Grain-Surface Reaction | CH₃SH(s) + D(s) | CH₃SD(s) + H(s) | Icy mantles of interstellar dust grains |

Implications for D/H Abundance Ratios

The abundance of deuterated molecules, and specifically the D/H ratio, serves as a powerful probe of the physical conditions and chemical history of interstellar environments. The degree of deuterium fractionation is highly sensitive to temperature, with higher D/H ratios indicating colder environments.

A search for Deuteriosulfanylmethane was conducted toward the low-mass protostar IRAS 16293–2422 B using the Atacama Large Millimeter/submillimeter Array (ALMA). aanda.org This source is a well-known astrochemical laboratory, rich in complex organic and deuterated molecules. The study, however, did not result in a definitive detection of CH₃SD. aanda.org Instead, an upper limit for its column density was established, which in turn provided an upper limit for the D/H ratio in methanethiol at the sulfanyl (B85325) group. aanda.org

The derived upper limit for the [CH₃SD]/[CH₃SH] ratio was found to be less than 0.18. aanda.org This value, while not a direct measurement, provides important constraints for astrochemical models. It suggests that the efficiency of deuteration at the sulfur atom in methanethiol may be lower compared to other molecules in the same region. For instance, the D/H ratio of other molecules in IRAS 16293-2422 has been found to be significantly higher in some cases.

The non-detection of CH₃SD, coupled with the successful detection of its isomer, singly deuterated methyl mercaptan (CH₂DSH) in the same source, has significant implications. It suggests that the chemical pathways leading to deuteration on the methyl group (-CH₃) might be more efficient than those leading to deuteration on the thiol group (-SH). This could be due to differences in the activation energy barriers for the respective exchange reactions or variations in the availability of deuterating agents in the specific chemical environments where methanethiol is formed.

Further observational searches for Deuteriosulfanylmethane and more detailed theoretical and laboratory studies of the proton/deuteron exchange reactions involving methanethiol are crucial to better understand the sulfur chemistry in the interstellar medium and to refine our models of deuterium fractionation.

Environmental and Atmospheric Research Involving Deuteriosulfanylmethane

Studies of Atmospheric Methanethiol (B179389) Transformations

Methanethiol (CH₃SH) is a significant organosulfur compound in the atmosphere, originating from both natural and anthropogenic sources. Its atmospheric chemistry is a key area of research, with Deuteriosulfanylmethane playing a role in elucidating reaction mechanisms.

The primary removal mechanism for methanethiol in the troposphere is oxidation initiated by hydroxyl (OH) radicals. harvard.eduniwa.co.nz This reaction is a critical step in the atmospheric sulfur cycle, ultimately contributing to the formation of sulfur dioxide (SO₂) and sulfate (B86663) aerosols, which have implications for climate. uea.ac.uk The reaction proceeds through two main pathways: hydrogen abstraction from the methyl group (-CH₃) and hydrogen abstraction from the thiol group (-SH). chemrxiv.org

The reaction of methanethiol with OH radicals leads to the formation of the methylthiyl radical (CH₃S). uea.ac.uk This radical is a key intermediate in the atmospheric oxidation of methanethiol. The subsequent reactions of CH₃S with other atmospheric constituents, such as ozone (O₃) and nitrogen dioxide (NO₂), determine the final products of the oxidation process.

Table 1: Experimentally Determined Room Temperature Rate Constants for the Reaction of OH with Methanethiol (CH₃SH)

| Rate Constant (cm³ molecule⁻¹ s⁻¹) | Experimental Technique | Reference |

|---|---|---|

| (2.56 ± 0.44) x 10⁻¹¹ | Discharge flow-resonance fluorescence | aip.org |

| 3.24 x 10⁻¹¹ | Not specified | chemrxiv.org |

The substitution of a hydrogen atom with a deuterium (B1214612) atom in Deuteriosulfanylmethane (CH₃SD) leads to a kinetic isotope effect (KIE) during chemical reactions. This effect is particularly important in the reaction with OH radicals, as the abstraction of a hydrogen or deuterium atom is often the rate-determining step. Theoretical studies have investigated the KIE for the reaction of OH with CH₃SH versus CH₃SD. chemrxiv.orgchemrxiv.org

These studies indicate that the thiol-H-abstraction pathway is dominant over the methyl-H-abstraction pathway in the temperature range of 200-1000 K. chemrxiv.orgchemrxiv.org For the reaction involving the thiol group, a "normal" KIE is observed, meaning the reaction with CH₃SH is faster than with CH₃SD. chemrxiv.org This is because the S-H bond is weaker and vibrates at a lower frequency than the S-D bond, making it easier to break.

The study of these KIEs provides valuable information for understanding the reaction mechanisms and for interpreting isotopic compositions of atmospheric sulfur compounds. chemrxiv.org By measuring the isotopic ratios of methanethiol in the atmosphere, scientists can gain insights into its sources and the chemical processing it has undergone.

Table 2: Theoretical Kinetic Isotope Effects (KIEs) for the Reaction of OH + CH₃SH vs. OH + CH₃SD

| Reaction Pathway | KIE Behavior | Reference |

|---|---|---|

| Methyl-H-abstraction | Normal (close to unity) | chemrxiv.orgchemrxiv.org |

| Thiol-H-abstraction | Normal | chemrxiv.orgchemrxiv.org |

Application of Deuteriosulfanylmethane in Environmental Fate Studies

The use of isotopically labeled compounds is a powerful tool for tracing the environmental fate and degradation of chemicals. Deuteriosulfanylmethane has the potential to be used in such studies to follow the transformation of methanethiol in various environmental compartments.

Methanethiol is known to be degraded in various environmental matrices, including soil and water. caister.comechemi.com In anoxic environments, its degradation can be a source of methane. wikipedia.org The degradation pathways can be both biotic, involving microorganisms, and abiotic. caister.commdpi.com Microbial degradation is a significant sink for methanethiol in many environments. nih.gov

By introducing Deuteriosulfanylmethane into a controlled environmental system, such as a soil microcosm or a water sample, researchers could trace its transformation products using mass spectrometry. This would allow for the unambiguous identification of degradation pathways and the quantification of degradation rates. While the search did not yield specific studies that have employed this technique with Deuteriosulfanylmethane, the principles of tracer studies suggest it would be a viable and informative approach.

Stable isotope probing (SIP) is a powerful technique used in microbial ecology to identify microorganisms that are actively metabolizing a specific substrate. frontiersin.orgnih.govornl.govresearchgate.net In a typical SIP experiment, a substrate enriched with a stable isotope (e.g., ¹³C or ¹⁵N) is introduced into an environmental sample. The microorganisms that consume the substrate incorporate the heavy isotope into their biomass, including their DNA, RNA, or proteins. frontiersin.org

While no specific studies were found that utilize Deuteriosulfanylmethane for SIP, the methodology could be adapted for this purpose. For instance, Deuteriosulfanylmethane could be introduced into a microbial community, and the incorporation of deuterium into microbial biomass could be tracked. This would help in identifying the specific microorganisms responsible for methanethiol degradation in a given environment. This approach would be particularly useful for understanding the microbial cycling of sulfur compounds. caister.com

Advanced Research Applications of Deuteriosulfanylmethane in Chemical and Biological Systems Non Clinical

Stable Isotope Tracing for Metabolic Pathway Elucidation

Deuteriosulfanylmethane (CD3SH), a deuterated isotopologue of methanethiol (B179389), serves as a valuable tracer in stable isotope-resolved metabolomics (SIRM). The substitution of hydrogen with deuterium (B1214612) atoms creates a mass shift that allows researchers to track the molecule and its metabolic products through complex biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This technique provides unparalleled insights into the metabolic wiring of cells.

Investigation of Sulfur Metabolism in Research Models

While direct studies employing Deuteriosulfanylmethane to investigate sulfur metabolism are not extensively documented in publicly available research, the principles of stable isotope tracing are well-established for this purpose. In research models, deuterated compounds are introduced into a biological system, and their metabolic fate is monitored. For instance, if Deuteriosulfanylmethane were used, it could theoretically be used to trace the incorporation of the sulfanylmethyl group (-SCH3) into various metabolites.

Sulfur is a crucial element in numerous biological molecules, including the amino acids cysteine and methionine. scispace.com Methanethiol is a known metabolite in sulfur metabolism, and its dysregulation has been linked to certain diseases. nih.gov By using a deuterated tracer like Deuteriosulfanylmethane, researchers could potentially quantify the flux through pathways involving methanethiol, such as its oxidation or methylation. nih.gov

Research Findings on Sulfur Compound Metabolism:

| Organism/System | Sulfur Source(s) for Methanethiol Production | Key Enzymes Involved | Reference |

| Ferroplasma acidarmanus | Methionine, Cysteine, Sulfate (B86663) | Methionine-γ-lyase, Thiol S-methyltransferase, Sulfite reductase | scispace.com |

| Human Colon | Cysteine, Methionine | Various microbial enzymes | researchgate.net |

| Thermoacidophilic Methanotrophs | Methanethiol (consumed) | Putative methanethiol oxidase | nih.gov |

Tracing of Carbon and Deuterium Fluxes in Complex Systems

The dual labeling of Deuteriosulfanylmethane with both carbon-13 (if synthesized as 13CD3SH) and deuterium allows for the simultaneous tracing of both carbon and hydrogen/deuterium atoms. This dual-tracer approach is powerful for dissecting complex metabolic networks. Metabolic flux analysis with isotope tracing using deuterium-labeled substrates has been successfully used to demonstrate metabolic compensation in various pathways.

Use in NMR Spectroscopy for Structural and Dynamic Studies

Deuterium's nuclear spin properties (spin I=1) differ significantly from those of hydrogen (protons, spin I=1/2). This difference is exploited in NMR spectroscopy. Replacing protons with deuterium in a molecule can lead to significant simplification of proton NMR (¹H NMR) spectra, as deuterium is effectively "silent" in standard ¹H NMR experiments.

Simplification of Complex Spectra for Macromolecular Analysis

In the analysis of large biomolecules like proteins and nucleic acids, ¹H NMR spectra can be incredibly complex due to the large number of overlapping proton signals. nih.govnih.gov Selective deuteration of specific amino acid residues or functional groups can dramatically simplify these spectra by removing the signals from the deuterated positions.

While there is no specific literature detailing the use of Deuteriosulfanylmethane for this purpose, one could envision its use in studies of proteins that are post-translationally modified with a methylthio group. By incorporating a deuterated methylthio group, the signals from this specific modification could be selectively removed from the ¹H NMR spectrum, aiding in the assignment of other important resonances.

Conformational Analysis and Molecular Dynamics via Deuterium Labeling

Deuterium solid-state NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules. nih.gov The quadrupolar interaction of the deuterium nucleus is highly sensitive to its local electronic environment and the orientation of the C-D bond. By measuring the deuterium NMR lineshape, researchers can gain detailed information about molecular motion and conformational changes.

Computational methods, such as density functional theory (DFT), are often used to predict the conformational stability and structure of molecules, including methanethiol clusters. nih.gov These computational predictions can be validated and refined by experimental data from techniques like deuterium NMR. Although specific studies on Deuteriosulfanylmethane are lacking, the general methodology has been applied to a wide range of deuterated molecules to probe their dynamics and conformational preferences in various environments. nih.gov

Future Research Trajectories and Current Challenges for Deuteriosulfanylmethane

Development of Novel and More Efficient Deuteration Syntheses

The synthesis of selectively deuterated compounds is a cornerstone of isotope chemistry. While general methods for deuterium (B1214612) labeling exist, the development of novel, more efficient, and site-specific deuteration syntheses for molecules like Deuteriosulfanylmethane is a key area of future research. nih.govbrightspec.com Current methods often involve catalytic hydrogen-deuterium (H-D) exchange reactions, which can require harsh conditions and may not offer high selectivity. thalesnano.com

Future research will likely focus on developing milder and more selective catalytic systems. This includes the exploration of new transition metal catalysts and innovative approaches like transfer hydrodeuteration. brightspec.com Additionally, environmentally benign methods, such as those utilizing D₂O as a deuterium source in conjunction with greener techniques, are gaining traction. researchgate.net The goal is to create synthetic pathways that are not only efficient but also sustainable, minimizing waste and energy consumption.

Table 1: Comparison of Potential Deuteration Methods for Deuteriosulfanylmethane

| Method | Potential Advantages | Potential Challenges |

| Catalytic H-D Exchange | Established methodology | Often requires high temperatures and pressures; can lead to scrambling of deuterium labels. |

| Transfer Hydrodeuteration | High site-selectivity; milder reaction conditions. | Requires development of specific catalysts for sulfur-containing compounds. |

| Green Synthesis (e.g., Al-D₂O system) | Environmentally friendly; uses a safe deuterium source. | May require optimization for specific substrates like thiols. researchgate.net |

| Electrocatalytic Deuteration | High deuterium incorporation; broad substrate compatibility. | May require specialized electrochemical setups. researchgate.net |

Exploration of Undiscovered Isotopic Effects and Reactivity

The replacement of hydrogen with deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the kinetic isotope effect (KIE). nih.govwikipedia.orglibretexts.org This effect, where the rate of a reaction involving a C-H bond is typically faster than one involving a C-D bond, is a powerful tool for studying reaction mechanisms. nih.govcolumbia.edu For Deuteriosulfanylmethane, future research will aim to quantify the primary and secondary KIEs in various reactions, such as oxidation, radical reactions, and atmospheric degradation pathways.

Understanding these isotopic effects can provide deep insights into the transition state structures of reactions involving thiols. columbia.edu Furthermore, exploring how deuteration affects the acidity of the sulfanyl (B85325) proton (S-H vs. S-D) and the molecule's hydrogen bonding capabilities will be crucial. These studies will likely uncover novel aspects of isotopic influence on chemical reactivity and intermolecular interactions. nih.gov

Table 2: Predicted Kinetic Isotope Effects (kH/kD) for Reactions of Methanethiol (B179389) vs. Deuteriosulfanylmethane

| Reaction Type | Predicted kH/kD Range | Rationale |

| C-H Bond Cleavage | 6-10 | Significant zero-point energy difference between C-H and C-D bonds. wikipedia.org |

| S-H Bond Cleavage | 2-4 | Lower vibrational frequency of the S-H bond compared to C-H. |

| Secondary KIEs | 0.8-1.4 | Isotopic substitution is not at the bond-breaking site. wikipedia.org |

Integration of Multidisciplinary Approaches in Deuterium Research

A comprehensive understanding of Deuteriosulfanylmethane will necessitate the integration of various scientific disciplines. Advanced analytical techniques are central to this endeavor. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the site and extent of deuteration. nih.gov Mass spectrometry serves as a fundamental tool for identifying and quantifying deuterated compounds. thalesnano.com

Moreover, the synergy between experimental studies and computational chemistry will be pivotal. nih.gov Quantum mechanical calculations can predict vibrational frequencies, bond energies, and reaction pathways, providing a theoretical framework to interpret experimental findings. yale.edu The application of techniques from materials science could also be relevant for studying the properties of Deuteriosulfanylmethane in condensed phases or on surfaces.

Addressing Gaps in Astrochemical Detection and Modeling

Deuterated molecules are of significant interest in astrochemistry as they provide crucial information about the chemical and physical conditions of the interstellar medium (ISM). aanda.orgarxiv.org The abundance of deuterated species is often enhanced in cold, dense molecular clouds through fractionation reactions. aanda.org While various deuterated molecules have been detected in the ISM, the detection of sulfur-containing deuterated species is less common.

A major challenge in detecting Deuteriosulfanylmethane in space is its low natural abundance and the weakness of its rotational transition signals. youtube.com Future advancements in radio astronomy, such as the development of more sensitive telescopes and receivers, will be essential to overcome these hurdles. arxiv.org Furthermore, refining astrochemical models to include the reaction networks for the formation and destruction of deuterated sulfur compounds will be critical for interpreting observational data and understanding the role of such molecules in interstellar chemistry. researchgate.net

Advanced Computational Predictions for Complex Deuterated Systems